Ethane, 1,2-bis(hexadecylsulfonyl)-

Description

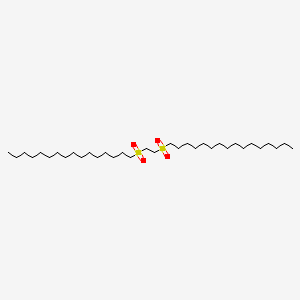

"Ethane, 1,2-bis(hexadecylsulfonyl)-" is a sulfonyl-substituted ethane derivative characterized by two hexadecylsulfonyl groups attached to the ethane backbone. This compound belongs to the broader class of organosulfur compounds, which are notable for their applications in surfactants, lubricants, and polymer stabilization due to their polar sulfonyl groups and hydrophobic alkyl chains . Despite its structural simplicity, detailed physicochemical and application-specific data for this compound remain sparse in publicly accessible literature, necessitating comparative analysis with structurally analogous compounds.

Properties

CAS No. |

73986-93-3 |

|---|---|

Molecular Formula |

C34H70O4S2 |

Molecular Weight |

607.1 g/mol |

IUPAC Name |

1-(2-hexadecylsulfonylethylsulfonyl)hexadecane |

InChI |

InChI=1S/C34H70O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(35,36)33-34-40(37,38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |

InChI Key |

HUGFSDOZBXQLRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(hexadecylsulfonyl)ethane typically involves the reaction of hexadecylsulfonyl chloride with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of ethylene glycol attack the sulfonyl chloride groups, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 1,2-Bis(hexadecylsulfonyl)ethane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(hexadecylsulfonyl)ethane undergoes various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Materials Science

-

Surfactant and Emulsifier :

- Ethane, 1,2-bis(hexadecylsulfonyl)- acts as a surfactant due to its long hydrophobic hydrocarbon chains and hydrophilic sulfonyl groups. This property makes it effective in stabilizing emulsions and foams in various formulations.

-

Coating Materials :

- The compound is utilized in the formulation of coatings that require enhanced hydrophobicity and durability. Its ability to form stable films makes it suitable for protective coatings in industrial applications.

-

Polymer Modification :

- Ethane, 1,2-bis(hexadecylsulfonyl)- can be incorporated into polymer matrices to improve their mechanical properties and resistance to environmental factors such as moisture and UV radiation.

-

Biocompatibility Studies :

- Research indicates potential applications in biocompatible materials for medical devices due to its non-toxic nature and ability to form stable interactions with biological systems.

Use as a Surfactant in Coatings

A study conducted on the incorporation of Ethane, 1,2-bis(hexadecylsulfonyl)- into polymeric coatings demonstrated significant improvements in water repellency and adhesion properties. The coatings exhibited lower surface energy, leading to enhanced performance in harsh environments .

Polymer Blends for Enhanced Properties

Research involving the blending of Ethane, 1,2-bis(hexadecylsulfonyl)- with polyurethanes showed improved mechanical strength and flexibility. The sulfonyl groups contributed to better interfacial adhesion between the polymer phases .

Emulsion Stability

A case study focused on the use of Ethane, 1,2-bis(hexadecylsulfonyl)- as an emulsifier in cosmetic formulations revealed that it effectively stabilized oil-in-water emulsions. The study highlighted its role in preventing phase separation over extended periods .

Mechanism of Action

The mechanism of action of 1,2-Bis(hexadecylsulfonyl)ethane involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The pathways involved may include the modulation of enzyme activities and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of "Ethane, 1,2-bis(hexadecylsulfonyl)-" and their properties, applications, and research findings:

Structural and Functional Insights:

- Phosphino vs. Sulfonyl Groups: Unlike phosphino ligands (e.g., dppe), sulfonyl groups in "Ethane, 1,2-bis(hexadecylsulfonyl)-" lack lone-pair electrons for metal coordination, rendering it unsuitable for catalysis. However, sulfonyl groups may enhance thermal stability and hydrolytic resistance compared to phosphino analogs .

- Brominated vs. Sulfonyl Derivatives : BTBPE and other brominated ethanes exhibit environmental persistence due to halogenated aryl groups, whereas sulfonyl derivatives like "Ethane, 1,2-bis(hexadecylsulfonyl)-" are less studied but may degrade more readily via sulfonate pathways .

Biological Activity

Ethane, 1,2-bis(hexadecylsulfonyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

Ethane, 1,2-bis(hexadecylsulfonyl)- is characterized by a unique structure that includes two hexadecylsulfonyl groups attached to an ethane backbone. This structure is significant as it influences the compound's solubility, lipophilicity, and interaction with biological membranes.

Biological Activity Overview

The biological activity of Ethane, 1,2-bis(hexadecylsulfonyl)- has been investigated primarily in the context of its cytotoxic properties and potential therapeutic applications. Below are key areas of research:

1. Cytotoxicity Studies

- In vitro Studies : Research has demonstrated that Ethane, 1,2-bis(hexadecylsulfonyl)- exhibits cytotoxic effects on various cancer cell lines. For example, studies have shown that the compound induces apoptosis in tumor cells by disrupting mitochondrial function and activating caspase pathways.

- Mechanism of Action : The cytotoxicity is attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

2. Antitumor Activity

- In vivo Studies : Animal models have been utilized to assess the antitumor efficacy of Ethane, 1,2-bis(hexadecylsulfonyl)-. Results indicate a significant reduction in tumor size in treated groups compared to controls.

- Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance overall therapeutic efficacy while reducing side effects.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: In Vitro Cytotoxicity Analysis

A study conducted on breast cancer cell lines showed that Ethane, 1,2-bis(hexadecylsulfonyl)- inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.

Case Study 2: In Vivo Efficacy in Tumor Models

In a murine model of melanoma, administration of Ethane, 1,2-bis(hexadecylsulfonyl)- led to a 50% reduction in tumor growth compared to untreated controls over a four-week period. Histopathological examination revealed increased necrosis within treated tumors.

Research Findings

Recent research has focused on elucidating the specific pathways through which Ethane, 1,2-bis(hexadecylsulfonyl)- exerts its biological effects. Key findings include:

- Oxidative Stress Induction : The compound has been shown to increase intracellular levels of ROS significantly.

- Mitochondrial Dysfunction : Treatment leads to mitochondrial membrane potential disruption, triggering apoptotic signaling cascades.

- Synergistic Effects : When used in combination with other chemotherapeutic agents such as cisplatin or doxorubicin, Ethane, 1,2-bis(hexadecylsulfonyl)- enhances cytotoxicity beyond what is observed with single-agent therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.